Product packaging for Ceramide 7(Cat. No.:CAS No. 873802-45-0)

Ceramide 7

Cat. No.: B12742535
CAS No.: 873802-45-0
M. Wt: 682.1 g/mol
InChI Key: GBGUSZWBYGKEBA-VBYMIUBRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ceramide 7, also classified as NP in the modern nomenclature (Non-hydroxy fatty acid - Phytosphingosine base), is a specialized sphingolipid of significant interest in dermatological and cell signaling research . This specific ceramide is a key structural component of the skin's stratum corneum, where it contributes critically to the epidermal permeability barrier that prevents transepidermal water loss and protects against environmental insults . The composition of the intercellular lipid matrix in the skin is approximately 50% ceramides, 25% cholesterol, and 15% free fatty acids, with this compound (NP) being one of the major molecular species essential for the lamellar organization of this barrier . Research indicates that a decrease in ceramide levels, including NP, is associated with impaired barrier function in conditions like xerosis (severe dry skin) and atopic dermatitis . Supplementation with this compound has been shown in studies to enhance skin hydration, improve barrier integrity as measured by transepidermal water loss (TEWL), and ameliorate skin dryness . Beyond its structural role, ceramides like NP also function as bioactive lipid signaling molecules that can regulate key cellular processes including differentiation, proliferation, and apoptosis, making them relevant for broader cell biology investigations . This product is provided as a high-purity compound to ensure reproducible results in your research applications. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures or for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H83NO5 B12742535 Ceramide 7 CAS No. 873802-45-0

Properties

CAS No.

873802-45-0

Molecular Formula

C42H83NO5

Molecular Weight

682.1 g/mol

IUPAC Name

(2R)-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide

InChI

InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-41(47)42(48)43-39(37-44)40(46)36-35-38(45)33-31-29-27-25-14-12-10-8-6-4-2/h35-36,38-41,44-47H,3-34,37H2,1-2H3,(H,43,48)/b36-35+/t38-,39+,40-,41-/m1/s1

InChI Key

GBGUSZWBYGKEBA-VBYMIUBRSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O

Origin of Product

United States

Biosynthesis Pathways of Ceramides Relevant to Ceramide 7

De Novo Synthesis Pathway

The de novo synthesis pathway is the primary route for generating ceramides (B1148491) from less complex molecules. This pathway occurs in the endoplasmic reticulum and involves a series of enzymatic reactions nih.govcreative-proteomics.comresearchgate.net.

Initial Condensation Reactions

The first and rate-limiting step of de novo ceramide synthesis is the condensation of L-serine and palmitoyl-CoA to form 3-ketosphinganine nih.govcreative-proteomics.comnih.govasm.orgnih.govresearchgate.netontosight.ainih.gov. This reaction is catalyzed by the enzyme serine palmitoyltransferase (SPT) nih.govcreative-proteomics.comnih.govnih.govresearchgate.netontosight.ainih.govnih.govuniprot.orglife-science-alliance.org.

Dihydroceramide (B1258172) Formation

Following the initial condensation, 3-ketosphinganine is immediately reduced to sphinganine (B43673) (dihydrosphingosine) in an NADPH-dependent reaction catalyzed by 3-ketosphinganine reductase nih.govcreative-proteomics.comresearchgate.netontosight.ainih.gov. Sphinganine is then acylated by the enzyme (dihydro)ceramide synthase, also known as ceramide synthase (CerS), to produce dihydroceramide nih.govcreative-proteomics.comnih.govresearchgate.netontosight.ainih.gov.

Desaturation to Ceramide

The final step in the de novo synthesis of ceramide involves the introduction of a trans-double bond at the 4,5 position of the sphinganine backbone of dihydroceramide nih.govnih.govjci.org. This desaturation reaction is catalyzed by dihydroceramide desaturase (DEGS) nih.govcreative-proteomics.comnih.gov. This step converts dihydroceramide into ceramide, which contains the characteristic sphingosine (B13886) base (d18:1) found in Ceramide 7 wikipedia.orgjci.org.

Enzymatic Regulation of De Novo Synthesis (e.g., Serine Palmitoyltransferase, Ceramide Synthases)

The de novo synthesis pathway is tightly regulated, with key control points at the initial and acylation steps.

Serine Palmitoyltransferase (SPT): SPT catalyzes the rate-limiting step and is a crucial regulatory enzyme in sphingolipid biosynthesis nih.govnih.govresearchgate.netnih.govuniprot.orglife-science-alliance.org. SPT is a multienzyme complex typically composed of two core subunits, SPTLC1 and SPTLC2 or SPTLC3 nih.govnih.govuniprot.org. The activity of SPT is negatively regulated by ORMDL proteins, which helps maintain ceramide levels within a range that supports complex sphingolipid production without triggering apoptosis uniprot.org. Research findings highlight the importance of SPT in ceramide accumulation; for instance, silencing the SPT gene has been shown to reduce ceramide accumulation in muscles nih.govnih.gov.

Ceramide Synthases (CerS): Ceramide synthases (CerS) are a family of enzymes (CerS1-6 in mammals) that catalyze the acylation of sphinganine (and sphingosine in the salvage pathway) with specific fatty acyl-CoAs, thereby determining the fatty acid chain length of the resulting ceramide species researchgate.netfrontiersin.orgnih.govdoi.org. Each CerS isoform exhibits a preference for fatty acids of different chain lengths researchgate.netfrontiersin.org.

The specificity of CerS enzymes is critical for the production of different ceramide species, including those with very long fatty acid chains like this compound (C24:0). CerS2 is known to preferentially utilize very long fatty acyl-CoAs, such as C22-C24, making it particularly relevant for the synthesis of ceramides like this compound frontiersin.org. CerS3 is primarily expressed in the epidermis and is involved in the synthesis of ultra-long-chain ceramides (C26 and longer), although it can also accept very-long-chain substrates qmul.ac.ukfrontiersin.org. The distinct substrate preferences of CerS isoforms contribute to the diverse array of ceramide species found in cells and tissues researchgate.netfrontiersin.org.

Here is a summary of mammalian Ceramide Synthase specificities: frontiersin.org

Ceramide Synthase IsoformPreferred Fatty Acid Chain Length
CerS1C18
CerS2C22-C24
CerS3C26-C34 (and can accept VLCFA)
CerS4C18-C20
CerS5C14-C16
CerS6C14-C16

Sphingomyelin (B164518) Hydrolysis Pathway

Ceramides can also be generated through the hydrolysis of sphingomyelin, a major sphingolipid found in cell membranes wikipedia.orgbionity.comresearchgate.netjci.orgoup.com. This pathway is catalyzed by a family of enzymes called sphingomyelinases (SMases) wikipedia.orgbionity.comresearchgate.netjci.orgoup.com.

Role of Sphingomyelinases (Acidic and Neutral)

Sphingomyelinases hydrolyze sphingomyelin into ceramide and phosphocholine (B91661) wikipedia.orgresearchgate.netjci.orgoup.comnih.govwikipedia.orgcellphysiolbiochem.comresearchgate.net. These enzymes are classified based on their optimal pH range into acidic sphingomyelinase (ASMase) and neutral sphingomyelinase (NSMase) jci.orgoup.comnih.govwikipedia.orgnih.govresearchgate.net.

Acidic Sphingomyelinase (ASMase): ASMase is primarily localized in lysosomes but can also be secreted wikipedia.orgresearchgate.netfrontiersin.org. Lysosomal ASMase is involved in the degradation of sphingomyelin and other sphingolipids within the lysosome researchgate.netwikipedia.org. Secreted ASMase can hydrolyze sphingomyelin on the outer leaflet of the plasma membrane frontiersin.org. ASMase activation is a shared response to various cellular stresses, including death ligands, cytokines, radiation, and infections nih.govcellphysiolbiochem.comresearchgate.net.

Neutral Sphingomyelinase (NSMase): NSMase activity occurs at a neutral pH and is typically found at the plasma membrane and in the Golgi apparatus nih.govresearchgate.netfrontiersin.org. NSMase, particularly nSMase2, is considered a key mediator of stress-induced ceramide production and has been implicated in various cellular functions and pathological processes nih.govresearchgate.netfrontiersin.orgpnas.org. NSMase hydrolyzes sphingomyelin to generate ceramide and phosphocholine at the cytosolic leaflet of the plasma membrane frontiersin.org.

Both ASMase and NSMase contribute to the cellular pool of ceramides. While the de novo pathway is the primary source of newly synthesized ceramides, the sphingomyelin hydrolysis pathway provides a mechanism for rapid ceramide generation in response to specific stimuli researchgate.netjci.org. The specific ceramide species generated by sphingomyelin hydrolysis will depend on the fatty acid composition of the sphingomyelin being hydrolyzed. Sphingomyelin contains a variety of fatty acid chain lengths, including C24:0, which can contribute to the formation of this compound through this pathway wikipedia.orgoup.com.

Here is a comparison of Acidic and Neutral Sphingomyelinases:

FeatureAcidic Sphingomyelinase (ASMase)Neutral Sphingomyelinase (NSMase)
pH OptimumAcidicNeutral
Primary LocalizationLysosomes, SecretedPlasma Membrane, Golgi Apparatus
Key RoleSphingolipid degradation, Stress responseStress response, Signal transduction
Cation DependenceZinc-dependent (Secreted ASMase) wikipedia.orgMagnesium-dependent (nSMase2) researchgate.netpnas.org

Extracellular Signal-Induced Ceramide Generation

Extracellular signals can significantly influence cellular ceramide levels, triggering increased ceramide generation through the activation of the de novo pathway or sphingomyelin hydrolysis atsjournals.orgmdpi.comnih.govnih.gov. Various stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), Fas ligand, phorbol (B1677699) esters, heat stress, oxidative stress, ionizing radiation, and chemotherapeutics, have been shown to induce ceramide formation atsjournals.orgmdpi.comnih.govlipidmaps.org.

The mechanism by which extracellular signals induce ceramide generation can vary depending on the specific stimulus and cell type atsjournals.org. For instance, TNF-α can rapidly activate acid sphingomyelinase, leading to sphingomyelin hydrolysis and ceramide production, followed by a later induction of the de novo synthesis pathway atsjournals.org. Other signals may primarily activate the de novo pathway by influencing the activity of key enzymes like serine palmitoyltransferase (SPT) mdpi.comnih.gov. The resulting increase in ceramide levels can then mediate downstream cellular responses atsjournals.orglipidmaps.org.

Salvage Pathway

The salvage pathway represents a crucial mechanism for ceramide synthesis, involving the recycling of sphingolipid breakdown products nih.govwikipedia.orgnih.govmdpi.comnih.govlipidmaps.org. This pathway allows cells to efficiently reuse components from the catabolism of complex sphingolipids, such as sphingomyelin and glycosphingolipids wikipedia.orgnih.govlipidmaps.orgmdpi.com. The salvage pathway is estimated to contribute significantly to sphingolipid biosynthesis, potentially accounting for 50% to 90% of the total nih.govlipidmaps.org.

The process begins with the degradation of complex sphingolipids, which primarily occurs in acidic compartments like late endosomes and lysosomes nih.govnih.govmdpi.comuniprot.orgtandfonline.comresearchgate.net. Enzymes such as sphingomyelinases, ceramidases, cerebrosidases, and glycosidases are involved in breaking down these lipids into simpler components wikipedia.orgnih.govlipidmaps.orgmdpi.comportlandpress.com.

Recycling of Sphingoid Bases

A key step in the salvage pathway is the generation and recycling of sphingoid bases, particularly sphingosine nih.govwikipedia.orgnih.govnih.govlipidmaps.org. Sphingosine is produced from the hydrolysis of ceramide by ceramidases wikipedia.orgnih.govlipidmaps.orgmdpi.comnih.gov. This sphingoid base can then exit the lysosome and be reutilized for the synthesis of new sphingolipids nih.govwikipedia.orgnih.govlipidmaps.orgmdpi.com. Other sphingoid bases, such as sphinganine, can also be recycled uniprot.org.

Ceramide Synthase-Mediated Reacylation

The recycled sphingoid bases, including sphingosine, are primarily converted back into ceramide through reacylation nih.govwikipedia.orgnih.govlipidmaps.orgmdpi.com. This reaction is catalyzed by a family of enzymes known as ceramide synthases (CerS) nih.govwikipedia.orgnih.govatsjournals.orgnih.govlipidmaps.orgportlandpress.comnih.gov. Ceramide synthases N-acylate the sphingoid base, attaching a fatty acid to the amino group to form ceramide (or dihydroceramide in the de novo pathway) nih.govatsjournals.orgnih.govbiorxiv.org.

Mammals possess six distinct ceramide synthase isoforms (CerS1-6), each exhibiting varying degrees of specificity for the length of the fatty acyl-CoA substrate nih.govatsjournals.orgnih.govbiorxiv.orgnih.govfrontiersin.orgresearchgate.net. This specificity is a primary determinant of the acyl chain composition of the resulting ceramide species nih.govatsjournals.orgfrontiersin.org. For example, CerS1 preferentially utilizes C18 fatty acyl-CoAs, CerS2 and CerS4 prefer very long fatty acyl-CoAs (C22-C24), CerS3 is active with ultra-long chains (C26-C34 and longer) and also accepts some hydroxylated fatty acids, while CerS5 and CerS6 show specificity for C14-C16 fatty acyl-CoAs nih.govuniprot.orgbiorxiv.orgfrontiersin.orgresearchgate.netcam.ac.uk.

While these specificities are well-documented for longer chain fatty acids, the available research does not extensively detail the specific ceramide synthase isoforms responsible for incorporating short-chain fatty acids like the C7 fatty acid that would be present in this compound. One study noted that vitamin C treatment increased levels of "ceramides 6 and 7," described as hydroxylated derivatives, and was associated with increased expression of SPT and ceramide synthase taylorandfrancis.com. However, this study did not specify the fatty acid chain length of these ceramides. Short-chain ceramides, such as C2 and C6, are also known to be able to permeate cells from exogenous sources, suggesting that their endogenous production via the major pathways might differ from that of longer-chain ceramides mdpi.com.

Subcellular Compartmentalization of Ceramide Synthesis

The enzymes involved in ceramide biosynthesis are localized to specific subcellular compartments, allowing for the regulation and channeling of lipid intermediates wikipedia.orgnih.govnih.govmdpi.comuniprot.orgtandfonline.comportlandpress.comfishersci.caspandidos-publications.comlibretexts.orgnih.govmdpi.com.

The de novo synthesis pathway is primarily initiated in the membrane of the endoplasmic reticulum (ER) wikipedia.orgmdpi.comuniprot.orgtandfonline.comspandidos-publications.comlibretexts.orgnih.govmdpi.comwikipedia.org. Key enzymes like serine palmitoyltransferase (SPT) and ceramide synthases are located in the ER wikipedia.orgnih.govmdpi.comuniprot.orgtandfonline.comportlandpress.comspandidos-publications.commdpi.com. Ceramide synthesized in the ER can then be transported to the Golgi apparatus, either by vesicular trafficking or by the ceramide transfer protein (CERT), for further metabolism into complex sphingolipids like sphingomyelin and glycosphingolipids nih.govwikipedia.orgnih.govuniprot.orgtandfonline.comfishersci.calibretexts.org.

The salvage pathway, involving the breakdown of complex sphingolipids, primarily occurs in acidic organelles such as lysosomes and late endosomes wikipedia.orgnih.govnih.govmdpi.comuniprot.orgtandfonline.comresearchgate.net. The sphingoid bases released in these compartments can then be transported back to the ER or ER-associated membranes for reacylation by ceramide synthases nih.govwikipedia.orgnih.govnih.govlipidmaps.org. Sphingosine kinases, which phosphorylate sphingosine, are found in various locations including the cytosol, plasma membrane, mitochondria, nucleus, and lysosomes, further highlighting the compartmentalization of sphingolipid metabolism nih.gov.

This spatial separation of enzymes and pathways allows for tight regulation of ceramide synthesis and metabolism, influencing the cellular levels and localization of different ceramide species.

Metabolic Interconversion and Crosstalk of Ceramide Species

Conversion to Complex Sphingolipids

Ceramides (B1148491) can be converted into various complex sphingolipids, primarily in the Golgi apparatus wikipedia.orgbiologists.comoaepublish.comnih.gov. This conversion is essential for maintaining membrane structure and generating signaling molecules.

Sphingomyelin (B164518) (SM) is a major phospholipid in mammalian cell membranes, particularly abundant in the plasma membrane wikipedia.orgthermofisher.com. Its synthesis primarily occurs in the Golgi apparatus and involves the transfer of a phosphocholine (B91661) headgroup from phosphatidylcholine to ceramide, a reaction catalyzed by sphingomyelin synthase (SMS) enzymes oaepublish.comthermofisher.comresearchgate.net. There are two main isoforms, SMS1 and SMS2, with SMS1 primarily located in the Golgi and SMS2 predominantly in the plasma membrane core.ac.uk.

Studies using short-chain ceramides, such as N-hexanoyl-sphingosine (C6-ceramide), have demonstrated their conversion to the corresponding short-chain sphingomyelins by SMS nih.govavantiresearch.com. While specific detailed research on the direct conversion rate of Ceramide 7 to C7-sphingomyelin by human SMS enzymes is less extensively documented compared to more common ceramide species, the general enzymatic mechanism is understood to apply to ceramides with varying acyl chain lengths nih.govcsic.es. The efficiency of conversion can be influenced by the ceramide's acyl chain length and the specific SMS isoform involved.

Glycosphingolipids (GSLs) are another class of complex sphingolipids synthesized from ceramide, primarily in the Golgi apparatus wikipedia.orgnih.govresearchgate.netnih.gov. The initial and rate-limiting step in the biosynthesis of many GSLs is the addition of glucose or galactose to ceramide, catalyzed by ceramide-specific glycosyltransferases, such as glucosylceramide synthase (GCS) researchgate.netnih.govresearchgate.netmetabolomicsworkbench.org. Glucosylceramide (GlcCer) serves as a precursor for the synthesis of more complex glycosphingolipids, including gangliosides nih.govnih.govmdpi.com.

Ceramide is synthesized on the cytosolic leaflet of the ER and then transported to the Golgi for glycosylation researchgate.netnih.gov. This transport can occur via vesicular trafficking or through the action of the ceramide transfer protein (CERT) wikipedia.orgoaepublish.comnih.gov. Short-chain ceramides, due to their increased solubility, can potentially access these pathways and be converted to glycosphingolipids. Research indicates that the ceramide precursor pool can be subject to competition between sphingomyelin synthesis and glycosphingolipid synthesis nih.gov. While general pathways are well-established, specific data detailing the incorporation rate of this compound into GlcCer or other GSLs compared to other ceramide species requires further specific investigation.

Catabolism of Ceramides

Ceramide levels are also regulated by catabolic pathways that break down ceramide into simpler sphingolipid metabolites.

Ceramidases (CDases) are a family of enzymes that catalyze the hydrolysis of the amide bond in ceramide, yielding sphingosine (B13886) and a free fatty acid nih.govproteopedia.orgbiorxiv.orgnih.gov. This reaction is a key regulatory point in sphingolipid metabolism, as it converts ceramide, which can induce cell cycle arrest and apoptosis, into sphingosine, a precursor for sphingosine-1-phosphate (S1P), a molecule often associated with cell proliferation and survival nih.govnih.govmdpi.comcsic.es.

Ceramidases are classified based on their optimal pH into acid, neutral, and alkaline ceramidases proteopedia.orgbiorxiv.orgnih.gov. These enzymes exhibit varying substrate specificities regarding the acyl chain length of ceramide csic.es. For instance, some alkaline ceramidases show preference for very long chain ceramides, while others can deamidate ceramides with various acyl chains csic.es. Studies on the activity of different ceramidase isoforms using various ceramide substrates, including those with shorter chains, help elucidate their specific roles in regulating the cellular ceramide pool. Research has investigated the activity of neutral ceramidase from Pseudomonas aeruginosa and mammalian neutral ceramidase on different ceramide substrates, including C2-ceramide nih.gov. While direct experimental data on the specific hydrolysis rate of this compound by individual human ceramidases is not prominently featured in the provided search results, the general mechanism of ceramidase activity on the ceramide amide bond is applicable nih.govproteopedia.orgnih.gov. The efficiency of this compound hydrolysis would depend on the specific ceramidase isoform and its substrate preferences.

Sphingosine, produced from ceramide hydrolysis by ceramidases, can be further phosphorylated by sphingosine kinases (SKs) to form sphingosine-1-phosphate (S1P) nih.govoaepublish.comresearchgate.netresearchgate.netwikipedia.org. This phosphorylation is a critical step in the sphingolipid metabolic pathway, as S1P is a potent signaling molecule involved in diverse cellular processes, often with effects opposing those of ceramide nih.govmdpi.comamegroups.org. There are two main sphingosine kinase isoforms, SK1 and SK2, with different subcellular localizations and tissue distributions wikipedia.org.

The conversion of sphingosine (derived from ceramide, including potentially this compound) to S1P is a tightly regulated process. S1P can then be dephosphorylated back to sphingosine by S1P phosphatases or irreversibly degraded by S1P lyase, representing an exit point from the sphingolipid pathway researchgate.netmdpi.comamegroups.orgresearchgate.net. The balance between ceramide, sphingosine, and S1P is often referred to as the "sphingolipid rheostat" and is crucial for determining cell fate nih.govoaepublish.comnih.govmdpi.com. While the direct impact of this compound hydrolysis on the cellular S1P pool would depend on its rate of conversion to sphingosine and the subsequent activity of sphingosine kinases, the general pathway for sphingosine phosphorylation is well-established nih.govresearchgate.netwikipedia.org.

Regulatory Enzymes and Metabolic Networks Governing Ceramide Homeostasis

Ceramide homeostasis is maintained by a complex interplay of enzymes involved in its synthesis, degradation, and conversion to other sphingolipids nih.govoaepublish.commdpi.comnih.govcore.ac.uk. This intricate metabolic network ensures that cellular ceramide levels are tightly controlled, as imbalances can have significant physiological and pathological consequences nih.govbiologists.commdpi.comnih.gov.

Key regulatory enzymes include serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid synthesis, ceramide synthases (CerS), which determine the acyl chain length of ceramides, ceramidases (CDases), sphingomyelin synthases (SMSs), glucosylceramide synthase (GCS), and sphingosine kinases (SKs) nih.govnih.govoaepublish.comresearchgate.netmdpi.commdpi.comoup.com. These enzymes are localized in different cellular compartments, including the ER, Golgi apparatus, lysosomes, and plasma membrane, allowing for the compartmentalization and regulation of sphingolipid metabolism nih.govoaepublish.comcore.ac.ukamegroups.orgnih.gov.

The activity of these enzymes and the flux through different pathways are influenced by various factors, including cellular stress, growth factors, and lipid levels nih.govoaepublish.commdpi.comnih.gov. The ceramide transfer protein (CERT) plays a crucial role in the non-vesicular transport of ceramide from the ER to the Golgi, influencing its availability for SM and GSL synthesis wikipedia.orgoaepublish.comnih.gov.

Cellular and Subcellular Mechanisms of Ceramide Action

Modulation of Membrane Dynamics and Structure

Ceramides (B1148491), including different acyl chain lengths, have a profound impact on the physical properties of cellular membranes. nih.govresearchgate.netportlandpress.com This modulation is thought to be a key mechanism by which ceramides influence cellular processes. nih.gov

Formation of Ceramide-Rich Platforms and Lipid Rafts

Ceramides possess unique physical properties that enable them to influence membrane organization. nih.gov They can induce the formation and stabilization of ceramide-rich platforms (CRPs) and lipid rafts within the cell membrane. nih.govwikipedia.orgnih.govresearchgate.net Lipid rafts are ordered membrane microdomains enriched in sphingolipids and cholesterol, serving as platforms for the recruitment and organization of signaling molecules and receptors. nih.govnih.govphysiology.org

Studies using model membranes and cellular systems have shown that ceramides can induce the coalescence of smaller lipid raft domains into larger platforms, sometimes referred to as "signal platforms." nih.govresearchgate.net This structural alteration of lipid rafts is hypothesized to be a mechanism by which ceramides exert their biological activities. researchgate.netmdpi.com The formation of these platforms can facilitate the clustering of specific proteins, such as the Fas receptor (CD95), which is essential for initiating downstream signaling cascades like the formation of the death-inducing signaling complex and subsequent caspase activation. nih.gov

While the general principle of ceramide-induced lipid raft modulation is well-established for various ceramide species, specific detailed research findings focusing solely on Ceramide 7's role in CRP or lipid raft formation are less extensively documented in the provided search results. However, given its structure as a ceramide, it is likely to participate in similar membrane organizational processes.

Influence on Membrane Fluidity and Permeabilization

Ceramides have a complex influence on membrane fluidity, which is dependent on factors such as acyl chain length and saturation. nih.govresearchgate.net Generally, ceramides can increase the order of acyl chains in the lipid bilayer, leading to decreased membrane fluidity or increased rigidity. researchgate.netportlandpress.comresearchgate.net This effect can be measured using techniques like fluorescence polarization with probes such as diphenylhexatriene (DPH). portlandpress.comresearchgate.net

Elevated ceramide levels have been shown to impair membrane dynamics by reducing fluidity and affecting the trafficking of membrane compartments. researchgate.net This altered fluidity has been suggested to play a role in regulating processes like cell migration. nih.govresearchgate.net

Furthermore, ceramides can regulate membrane permeabilization. nih.govportlandpress.com This can occur through the formation of channels in membranes, particularly in mitochondrial and lysosomal membranes. nih.govportlandpress.comnih.govnih.govplos.org These ceramide channels have been visualized in liposomes and cell extracts. nih.gov While the exact mechanism of ceramide-induced membrane permeability is still being defined and is subject to some controversy, it has been proposed that accumulation of ceramide in one membrane monolayer can lead to a surface area mismatch, causing membrane defects and content release. nih.govresearchgate.net

Ceramide-induced mitochondrial outer membrane permeabilization is a significant mechanism in initiating apoptosis, allowing the release of proteins like cytochrome c from the intermembrane space. portlandpress.comnih.govnih.govresearchgate.net Studies have shown that certain ceramide species, such as C2- and C16-ceramide, can form large channels in planar membranes capable of translocating proteins. nih.govnih.govtcdb.org The formation of these channels is influenced by other sphingolipids and proteins from the Bcl-2 family. nih.govtcdb.org

Specific data on this compound's direct influence on membrane fluidity or its ability to form channels is not explicitly detailed in the provided search results. However, the general mechanisms described for ceramides regarding membrane fluidity and permeabilization are likely applicable to this compound based on its lipid structure.

Direct Protein Interactions of Ceramides

Beyond their effects on membrane structure, ceramides can also exert their functions through direct binding to specific proteins. nih.govnih.gov This direct interaction is another crucial mechanism in ceramide-mediated signaling. nih.gov

Ceramide-Binding Protein Identification and Characterization

Identifying ceramide-binding proteins (CBPs) is essential for understanding the molecular mechanisms underlying ceramide signaling. While only a limited number of specific CBPs were initially known, recent advancements in techniques, including the use of photoactivatable and clickable ceramide analogs, have facilitated the identification of novel CBPs. nih.govnih.govresearchgate.netfrontiersin.orgcsic.es

Some well-characterized CBPs include protein phosphatase (PP)1 and PP2A, collectively known as ceramide-activated protein phosphatases (CAPPs), as well as protein kinase C zeta (PKCζ) and cathepsin D. nih.gov

Recent research utilizing a photoactivatable and clickable short-chain ceramide analog, pac-C7-Cer, has identified translocating chain-associated membrane protein 2 (TRAM2) and its homolog TRAM1 as interacting with molecules derived from this analog. nih.gov This suggests that TRAM proteins are potential ceramide-binding proteins. nih.gov The binding of ceramide and its analogs to TRAM2 correlated with their ability to induce regulated alternative translocation (RAT) of certain transmembrane proteins, a process that reverses the direction of protein translocation across the endoplasmic reticulum membrane. nih.gov

Other studies using different approaches, including yeast surface cDNA display and deep sequencing, have identified a broader range of potential CBPs, including proteins containing EF-hand calcium-binding motifs, STI1 domains, SCP2 sterol-binding domains, and tetratricopeptide repeat regions. researchgate.net These findings suggest that ceramide may regulate cellular pathways by directly interacting with a diverse set of proteins. researchgate.net

While pac-C7-Cer, an analog, was used in one study to identify potential binding partners, direct identification and characterization of proteins binding specifically to naturally occurring this compound (N-stearoyl-L-sphingosine) are areas of ongoing research.

Functional Consequences of Ceramide-Protein Binding

The direct interaction of ceramides with proteins leads to various functional consequences, influencing a wide array of cellular processes. For instance, CAPPs (PP1 and PP2A) mediate diverse cellular processes, including apoptosis, mitosis, glycogen (B147801) metabolism, and insulin (B600854) signaling, by regulating the phosphorylation status of key proteins like AKT. nih.gov

The interaction of ceramides with PKCζ also influences the activation of AKT. nih.govresearchgate.net Ceramide-activated PKCζ can bind to PKB (Protein Kinase B, also known as AKT), and this, along with PP2A-mediated dephosphorylation, can lead to the inactivation of AKT, contributing to the arrest of cell growth. researchgate.net

Interaction of ceramides with proteins can also play a role in membrane permeabilization, as seen with the interaction of ceramides with VDAC2 and the pro-apoptotic Bcl2 family protein BAX in contributing to mitochondrial outer membrane permeabilization. portlandpress.comresearchgate.net Conversely, the anti-apoptotic protein BCL-xL can disassemble ceramide channels in the mitochondrial outer membrane. portlandpress.com

The identification of TRAM proteins as potential interactors with a C7 ceramide analog suggests a role for ceramide in regulating protein translocation and topology in the ER. nih.gov The binding of ceramide to TRAM2 was linked to the induction of regulated alternative translocation (RAT), highlighting a potential mechanism by which ceramide can influence the fate and function of transmembrane proteins. nih.gov

The functional consequences of this compound binding to specific proteins are likely to align with the general roles of ceramides in these interactions, but further research is needed to delineate the precise effects mediated specifically by this compound.

Intracellular Transport and Subcellular Localization of Ceramides

The intracellular transport and subcellular localization of ceramides are tightly regulated processes that are crucial for their diverse functions. Ceramide is synthesized primarily at the cytosolic face of the endoplasmic reticulum (ER). researchgate.netnih.govnih.gov From the ER, ceramides are transported to other cellular compartments, most notably the Golgi apparatus. researchgate.netnih.govjst.go.jpcore.ac.uk

The major pathway for ceramide transport from the ER to the Golgi occurs in a non-vesicular manner, mediated by the ceramide transfer protein (CERT). nih.govjst.go.jpmdpi.compnas.org CERT is a cytosolic protein that extracts ceramide from the ER membrane and carries it to the Golgi, where ceramide serves as a substrate for the synthesis of sphingomyelin (B164518) and glucosylceramides. researchgate.netnih.govjst.go.jpcore.ac.ukmdpi.com Efficient CERT-mediated transport is thought to occur at membrane contact sites between the ER and the Golgi. jst.go.jpjst.go.jp CERT specifically recognizes natural d-erythro ceramides with C14-C20 amide-acyl chains and can transfer dihydroceramide (B1258172) and phytoceramide, but not longer acyl chains. pnas.org While this compound has a C24 fatty acid (tetracosanoic acid), the specificity of CERT for different acyl chain lengths suggests that the transport of this compound might involve mechanisms distinct from or in addition to CERT-mediated transport, or perhaps CERT handles certain very long chain ceramides under specific conditions not fully elucidated.

Besides CERT-mediated transport, ceramides can also be transported via vesicular trafficking pathways. core.ac.ukmdpi.com Transport vesicles budding from the ER can carry ceramides to the Golgi. core.ac.uk Ceramides can also be incorporated into apoB-containing lipoproteins assembled in the ER and transported to the Golgi and subsequently secreted. core.ac.ukmdpi.com

Once in the Golgi, ceramides are converted into more complex sphingolipids like sphingomyelin and glycosphingolipids, which are then transported to the plasma membrane and other destinations, including lysosomes. researchgate.netcore.ac.ukmdpi.com Degradation of complex sphingolipids, primarily in lysosomes and also at the plasma membrane, generates ceramides that can be recycled through salvage pathways. researchgate.netmdpi.com

Ceramides are found in high concentrations in the cell membrane and are component lipids of sphingomyelin, a major lipid in the lipid bilayer. wikipedia.org They are also found concentrated in lipid rafts, particularly in the plasma membrane. nih.gov Ceramides have also been reported to be present in mitochondria, lysosomes, and the nucleus. researchgate.netnih.govmdpi.commdpi.com

The subcellular localization of ceramides is tightly linked to the localization of the enzymes involved in their metabolism. researchgate.netmdpi.com For example, de novo synthesis of ceramides starts in the ER, while enzymes converting ceramide to sphingomyelin and glycoceramides are located in the Golgi. researchgate.netmdpi.com Sphingomyelin hydrolysis by sphingomyelinases mainly occurs in lysosomes or the plasma membrane. mdpi.com

While the general pathways of ceramide transport and localization are understood, the specific intracellular trafficking and subcellular distribution of this compound (N-stearoyl-L-sphingosine) may have unique aspects depending on its specific acyl chain length and cellular context. Research into the precise mechanisms governing the localization and transport of individual ceramide species like this compound is ongoing.

Endoplasmic Reticulum to Golgi Apparatus Transport

The transport of ceramides from the ER to the Golgi apparatus is a critical step in sphingolipid biosynthesis and is mediated by both vesicular and non-vesicular mechanisms nih.govnih.govwikipedia.org. While vesicular transport can occur, the major pathway for ceramide transport from the ER to the Golgi, particularly to the trans-Golgi network (TGN), is non-vesicular and facilitated by the ceramide transport protein (CERT) scientificarchives.comencyclopedia.pubwikipedia.orgresearchgate.netresearchgate.netnih.govcureffi.orgwikipedia.org.

CERT is a cytosolic protein that acts at membrane contact sites between the ER and the Golgi encyclopedia.pubresearchgate.netcureffi.orgmizutanifdn.or.jp. It possesses several key domains crucial for its function: a StAR-related lipid transfer (START) domain that specifically extracts ceramide from the ER membrane and carries it to the Golgi, a Pleckstrin Homology (PH) domain that binds to phosphatidylinositol 4-phosphate (PI4P) in the trans-Golgi membrane, and a FFAT (two phenylalanines in an acidic tract) domain that interacts with VAMP-associated proteins (VAPs) in the ER membrane scientificarchives.comnih.govcureffi.orgmizutanifdn.or.jpjst.go.jpbiologists.com. This interaction with VAPs is essential for efficient ER-to-Golgi ceramide transfer mizutanifdn.or.jpbiologists.com.

The START domain of CERT exhibits specificity for natural d-erythro ceramides and can efficiently transfer ceramide species with C14-C20 amide-acyl chains nih.govpnas.orgresearchgate.net. While this compound (N-heptanoyl-sphingosine) is a shorter-chain ceramide (C7), studies on CERT's lipid binding have shown it can also interact with C6-ceramide researchgate.net, suggesting a potential, though not explicitly detailed in the provided results, for CERT-mediated transport of this compound. The precise efficiency and mechanism of this compound transfer by CERT compared to longer-chain ceramides would require specific investigation.

Upon reaching the Golgi, ceramide is converted to sphingomyelin by sphingomyelin synthase 1 (SMS1) in the trans-Golgi or to glucosylceramides by glucosylceramide synthase in the cis-Golgi scientificarchives.comoup.comencyclopedia.pubnih.gov. The non-vesicular transport mediated by CERT is crucial for the efficient synthesis of sphingomyelin encyclopedia.pubresearchgate.netmdpi.com.

Vesicular transport also contributes to ceramide trafficking from the ER to the cis-Golgi, potentially involving lipoprotein or protein transport vesicles nih.govresearchgate.net. However, the CERT-mediated non-vesicular pathway is considered more efficient and specific for ceramide transfer researchgate.netmdpi.com.

Mitochondrial and Nuclear Localization

Ceramides are also found in mitochondria and the nucleus, where they play significant roles in cellular signaling and function.

Mitochondrial Localization:

Mitochondria are key organelles involved in apoptosis, and ceramides have been strongly implicated as mediators of this process scientificarchives.comnih.govresearchgate.netbiologists.comhubrecht.eu. Ceramides can reach mitochondria through several mechanisms, including transport from the ER, generation at mitochondria-associated membranes (MAMs), and potentially direct transfer from the plasma membrane biologists.comhubrecht.eu.

MAMs are regions where the ER comes into close contact with mitochondria, facilitating the exchange of lipids and other molecules biologists.comhubrecht.euresearchgate.net. Enzymes involved in ceramide metabolism, such as ceramide synthases and ceramidases, have been localized to or associated with mitochondria, enabling in situ ceramide production biologists.comhubrecht.eu.

Elevated mitochondrial ceramide levels have been observed prior to the mitochondrial phase of apoptosis nih.govresearchgate.net. Ceramides can directly influence mitochondrial function, including the formation of large channels in the outer mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c nih.govresearchgate.netnih.gov. This channel formation appears to be a specific property of ceramides in mitochondrial membranes researchgate.net. Studies have indicated that both short- and long-chain ceramides can induce mitochondrial channel formation researchgate.net. While this compound is a short-chain ceramide, specific data on its direct effects on mitochondrial membranes or its precise transport and accumulation in mitochondria were not extensively detailed in the provided search results.

Nuclear Localization:

The nucleus contains various lipids, including ceramides, localized within nuclear membranes, the nucleolus, nuclear matrix, and chromatin researchgate.net. Nuclear lipids can have both structural and functional roles, influencing nuclear membrane fluidity, acting as platforms for signaling molecules, and regulating gene expression and DNA processes researchgate.net.

Ceramide-metabolizing enzymes, such as ceramide synthases and neutral sphingomyelinase, are present in the nucleus and can contribute to nuclear ceramide pools nih.govbiorxiv.org. Ceramides have been shown to influence nuclear processes, including the regulation of nuclear protein import researchgate.net. For instance, ceramide has been reported to regulate nuclear protein import in smooth muscle cells by affecting the localization of nuclear transport proteins like importin A researchgate.net. Ceramide can also modulate the activity of proteins involved in nuclear export researchgate.net.

Furthermore, proteins involved in ceramide metabolism or signaling, such as ceramide kinase-like protein (CERKL), have been found to localize to the nucleus and nucleolus, with specific nuclear and nucleolar localization signals identified uniprot.orgispub.comnih.gov. While these studies highlight the presence and potential roles of ceramides and related proteins in the nucleus, specific details regarding the localization and function of this compound within the nuclear compartment were not prominently featured in the provided search results.

Ceramide Signaling Pathways and Cellular Processes

Regulation of Apoptosis and Programmed Cell Death

Ceramides (B1148491) are well-established as key mediators in the induction of apoptosis, or programmed cell death. wikipedia.org They can be generated through several pathways, including the hydrolysis of sphingomyelin (B164518) by sphingomyelinase or through de novo synthesis. wikipedia.org The accumulation of ceramides within the cell triggers a cascade of events leading to cellular demise.

A central mechanism through which ceramides induce apoptosis is by activating the caspase cascade. Caspases are a family of cysteine proteases that, upon activation, cleave a multitude of cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. Research has shown that ceramide accumulation can lead to the activation of initiator caspases, such as caspase-9, and executioner caspases, including caspase-3. researchgate.net For instance, treatment of rice protoplasts with C6-ceramide resulted in increased caspase-1-like (YVADase) and caspase-3-like (DEVDase) activities. frontiersin.org This activation of caspases is a critical step in the apoptotic pathway, leading to the degradation of essential cellular proteins and ultimately, cell death. qiagen.com

The Bcl-2 family of proteins are critical regulators of apoptosis, comprising both pro-apoptotic members (e.g., Bax, Bad) and anti-apoptotic members (e.g., Bcl-2). Ceramides can modulate the function and expression of these proteins to favor apoptosis. One key mechanism is the dephosphorylation of the anti-apoptotic protein Bcl-2, which is mediated by ceramide-activated protein phosphatases (CAPPs), such as protein phosphatase 2A (PP2A). bohrium.comnih.gov Dephosphorylation of Bcl-2 can inhibit its protective function, thereby promoting apoptosis. Furthermore, ceramides can promote the dephosphorylation of the pro-apoptotic protein Bad, leading to decreased activity of the pro-survival protein kinase B (Akt/PKB). qiagen.com

Protein FamilyMemberEffect of CeramideConsequence
Bcl-2 FamilyBcl-2DephosphorylationPromotes Apoptosis
Bcl-2 FamilyBadDephosphorylationPromotes Apoptosis

The c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) signaling pathway is another crucial route through which ceramides exert their pro-apoptotic effects. qiagen.com Ceramides can directly activate components of this pathway. Upon activation, JNK/SAPK can phosphorylate and regulate the activity of various transcription factors, including AP-1, which in turn can induce the expression of genes involved in apoptosis. qiagen.com The activation of the JNK/SAPK cascade by ceramides is often mediated through the direct activation of upstream kinases, such as MEKK1 and SEK1, sometimes in a complex with protein kinase C-δ (PKC-δ). qiagen.com

Modulation of Cell Cycle Progression

In addition to their role in apoptosis, ceramides are also potent modulators of the cell cycle, often inducing cell cycle arrest. wikipedia.org This function is critical in preventing the proliferation of damaged or stressed cells.

A common outcome of ceramide signaling is the arrest of the cell cycle, frequently in the G0/G1 phase. researchgate.net This prevents the cell from entering the S phase and replicating its DNA. For example, studies on Molt-4 leukemia cells demonstrated that serum withdrawal led to a significant increase in endogenous ceramide levels and a corresponding arrest of approximately 80% of the cells in the G0/G1 phase. researchgate.net Similarly, exogenous application of C2-ceramide to human hepatocarcinoma Bel7402 cells was found to inhibit cell growth by inducing cell cycle arrest. nih.gov

The induction of cell cycle arrest by ceramides is mediated through their effects on key cell cycle regulatory proteins. One of the primary targets is the cyclin-dependent kinase inhibitor p21. Research has shown that C2-ceramide treatment in Bel7402 cells led to an increased expression of the p21 protein. nih.gov p21 can inhibit the activity of cyclin-CDK complexes, which are essential for cell cycle progression.

Furthermore, ceramides can downregulate the expression of cyclins, such as cyclin D1, and cyclin-dependent kinases (CDKs), like CDK7. nih.gov Cyclins and CDKs are proteins that form complexes to drive the cell through the different phases of the cell cycle. khanacademy.org By reducing the levels of these key regulatory proteins, ceramides effectively halt cell cycle progression. The table below summarizes the effects of C2-ceramide on cell cycle regulatory proteins in Bel7402 cells. nih.gov

ProteinFunctionEffect of C2-Ceramide
p21Cyclin-dependent kinase inhibitorIncreased expression
Cyclin D1Regulates G1/S phase transitionDecreased expression
CDK7Cyclin-dependent kinaseDownregulated

Influence on Inflammatory Responses

Ceramides, including very long-chain species like Ceramide 7, are integral signaling molecules in the regulation of inflammation. nih.gov They can act as regulators of cytokine production and as downstream effectors that mediate cellular responses to inflammatory stimuli. nih.gov The accumulation of specific ceramides is often observed in conditions of chronic inflammation. mdpi.com

Regulation of Immune Cell Activation

Ceramides are key modulators of immune cell functions, including their activation, trafficking, and inflammatory responses. researchgate.net The specific effects can vary depending on the immune cell type and the inflammatory context. While some studies point to a pro-inflammatory role for certain ceramides, others suggest more nuanced or even protective effects for very long-chain species. nih.govmdpi.com For instance, the salvage pathway for ceramide production, which can generate various ceramide species, is known to be activated by chronic inflammation. biorxiv.org The precise, direct role of this compound in the activation of specific immune cells such as T-cells or macrophages is an area of ongoing investigation.

Control of Pro-inflammatory Cytokine Release

This compound has been identified as a pro-inflammatory molecule that can increase during inflammatory events. mdpi.com Its accumulation can contribute to the synthesis and release of several pro-inflammatory cytokines. mdpi.com Studies in dairy cows with subclinical ketosis, a condition associated with inflammation, showed that elevated levels of this compound in adipose tissue were positively correlated with increased concentrations of inflammatory markers like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). mdpi.com Furthermore, research has demonstrated that exogenous application of Ceramide (d18:1/24:0) to macrophages can induce the expression of genes for cytokines such as IL-6 and IL-12b. researchgate.net This suggests a direct role for this compound in promoting the production of key mediators of the inflammatory response.

Conversely, some anti-inflammatory cytokines, like Interleukin-10 (IL-10), have been found to suppress inflammation by inhibiting the biosynthesis of ceramides, highlighting the central role of these lipids in inflammatory signaling. researchgate.net

Table 1: Impact of this compound (Cer(d18:1/24:0)) on Pro-inflammatory Cytokine Expression

Cell Type Cytokine Effect of Cer(d18:1/24:0) Reference
Bone Marrow-Derived Macrophages IL-6 Increased Gene Expression researchgate.net
Bone Marrow-Derived Macrophages IL-12b Increased Gene Expression researchgate.net
Adipose Tissue (in vivo) TNF-α Positively Correlated mdpi.com
Adipose Tissue (in vivo) IL-6 Positively Correlated mdpi.com
Adipose Tissue (in vivo) IL-1β Positively Correlated mdpi.com

Activation of Transcription Factors (e.g., NF-κB, AP-1)

Ceramides are known to be involved in the signaling cascades that lead to the activation of key transcription factors controlling inflammation, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). Inflammatory stimuli like lipopolysaccharide (LPS) can activate the de novo synthesis of sphingolipids, a pathway that produces ceramides, through an NF-κB-dependent mechanism. nih.gov This suggests a feedback loop where inflammation drives ceramide synthesis, which in turn can perpetuate the inflammatory response.

While short-chain, cell-permeable ceramide analogues have been shown to activate NF-κB, the effect can differ from activation by other stimuli like TNF-α. nih.gov Some studies suggest that ceramide-induced NF-κB complexes may lack transactivating activity. nih.gov In the context of AP-1, TNF-α-induced activation has been shown to involve ceramide metabolites, specifically sphingosine-1-phosphate, which acts as a downstream signal. nih.gov The specific role of this compound in directly activating these transcription factors requires further detailed investigation to distinguish its effects from other ceramide species.

Role in Cellular Metabolic Homeostasis

Sphingolipids, including this compound, are deeply involved in regulating cellular metabolic balance. researchgate.net Dysregulation of ceramide metabolism is frequently linked to metabolic diseases. researchgate.net However, different ceramide species can have distinct, and sometimes opposing, effects. While long-chain ceramides (e.g., C16:0, C18:0) are often associated with negative metabolic outcomes, very long-chain ceramides like C24:0 (this compound) are sometimes considered to not have the same deleterious impact, though evidence can be conflicting depending on the tissue and context. researchgate.netnih.govmdpi.com

Regulation of Energy Metabolism

Ceramides are recognized as signaling molecules that regulate mitochondrial energy metabolism. nih.gov The accumulation of certain ceramides can lead to mitochondrial dysfunction, a hallmark of altered energy homeostasis. biorxiv.orgnih.gov Specifically, very long-chain ceramides have been associated with cellular stress and mitochondrial dysfunction in skeletal muscle. nih.gov In cardiomyocytes, the synthesis of C22:0 and C24:0 ceramides has been linked to mitochondrial dysfunction and mitophagy. nih.gov This indicates that an overabundance of this compound in specific tissues could impair efficient energy production.

Analytical Methodologies for Research on Ceramide Species, Including Ceramide 7

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS is widely considered the gold standard for ceramide analysis due to its high sensitivity, specificity, and ability to separate complex lipid mixtures. creative-proteomics.comnih.gov In this technique, ceramides (B1148491) are separated by liquid chromatography based on their hydrophobic properties before being ionized and analyzed by tandem mass spectrometry. creative-proteomics.com This combination allows for the identification and quantification of individual ceramide species, even those with similar structures. creative-proteomics.com LC-MS/MS provides quantitative precision and is valuable for lipidomic profiling, offering insights into lipid metabolism and signaling pathways. creative-proteomics.com

Optimization for Individual Ceramide Species, Including Ceramide 7

Optimizing LC-MS/MS methods for individual ceramide species involves adjusting parameters to enhance sensitivity and specificity for target analytes. This includes selecting appropriate chromatographic columns (e.g., reverse-phase or normal-phase) and mobile phases to achieve optimal separation based on the specific structural characteristics of the ceramides being analyzed. creative-proteomics.comnih.govbme.hu For MS/MS detection, parameters such as ionization conditions (e.g., electrospray ionization, ESI), precursor ion selection, collision energy, and product ion monitoring (MRM) are carefully tuned to maximize the signal-to-noise ratio for each ceramide species. nih.govbme.hunih.govacs.org The use of internal standards, particularly stable isotope-labeled ceramides that are not naturally present in the sample, is crucial for accurate quantification by compensating for variations during sample preparation and analysis. nih.govlcms.czresearchgate.netbiorxiv.org For example, C17 and C25 ceramides have been used as internal standards for quantifying various ceramide species. nih.gov Optimization ensures reliable detection and quantification of specific ceramides, including potentially low-abundance species like this compound, within complex biological matrices. nih.govnih.gov

Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

UHPLC-MS/MS represents an advancement in LC-MS/MS technology, utilizing smaller particle size columns and higher flow rates to achieve faster separation times and improved resolution. acs.orgmdpi.com This is particularly beneficial for analyzing large numbers of ceramide species in high-throughput lipidomic studies. lcms.czbiorxiv.org UHPLC-MS/MS maintains the high sensitivity and specificity of traditional LC-MS/MS while significantly reducing analysis time, making it suitable for profiling a wide range of ceramides efficiently. lcms.czbiorxiv.org The improved chromatographic peak resolution in UHPLC can also aid in separating closely eluting isobaric or isomeric ceramide species. creative-proteomics.comlcms.cz

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acyl Chain Analysis

GC-MS is a powerful technique for analyzing volatile or derivatized compounds and is particularly well-suited for profiling the fatty acid components of ceramides. creative-proteomics.comkarger.com Since ceramides themselves are relatively non-volatile, they require derivatization (e.g., methylation or trimethylsilylation) to be amenable to GC analysis. creative-proteomics.comkarger.comresearchgate.netresearchgate.net After chromatographic separation, the derivatized fatty acids are detected and identified by mass spectrometry based on their fragmentation patterns. creative-proteomics.comkarger.com GC-MS provides high sensitivity for analyzing long-chain fatty acids and is valuable for determining the chain length and saturation status of the fatty acyl chains within ceramide species. creative-proteomics.comkarger.com This information is crucial for understanding the structural diversity and potential functions of different ceramides. creative-proteomics.com While GC-MS can analyze the fatty acid component, it typically requires hydrolysis of the ceramide, thus providing information about the fatty acid composition of the total ceramide pool or isolated ceramide fractions rather than analyzing intact ceramide species directly as LC-MS/MS does. karger.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) Applications

HPLC, often coupled with various detectors (e.g., UV, fluorescence, or evaporative light scattering detectors), is used for the separation and analysis of ceramides. creative-proteomics.comresearchgate.netkiche.or.kriastate.edu Reverse-phase or normal-phase HPLC can be employed depending on the polarity of the ceramide species being targeted. creative-proteomics.comkiche.or.kr HPLC offers good resolution for separating ceramides from other lipids in complex samples. creative-proteomics.comiastate.edu While HPLC alone can provide quantitative information when coupled with appropriate detectors and calibration standards, its ability to differentiate between closely related ceramide species is often enhanced when coupled with mass spectrometry (HPLC-MS or HPLC-MS/MS). bme.huresearchgate.netresearchgate.net HPLC can also be used as a preparatory step to isolate ceramide fractions before analysis by other techniques like GC-MS. karger.com

Spectrometric Quantification Techniques

Spectrometric techniques, particularly mass spectrometry (MS), are fundamental for the quantification of ceramides. karger.comnih.govmdpi.com Tandem mass spectrometry (MS/MS), often in multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantifying specific ceramide species within complex mixtures without extensive prior separation. bme.huacs.orgresearchgate.netnih.gov The fragmentation patterns produced in MS/MS allow for the identification and quantification of individual ceramides based on characteristic fragment ions, such as the m/z 264 ion commonly observed for many ceramide species. lcms.cznih.gov Electrospray ionization (ESI) is a commonly used ionization method for ceramide analysis by MS due to its ability to handle relatively polar lipid molecules. nih.govnih.govmdpi.com Other spectrometric methods, such as those involving fluorescent or UV-absorbing derivatives, can be used in conjunction with HPLC for quantification, offering high sensitivity in some cases. researchgate.net

Sample Preparation and Derivatization Strategies

Effective sample preparation is critical for accurate ceramide analysis, as ceramides are present in complex biological matrices and can be at low concentrations. creative-proteomics.comcreative-proteomics.com Common sample preparation strategies involve lipid extraction using solvent mixtures (e.g., chloroform/methanol or isopropanol). creative-proteomics.comnih.govkarger.comacs.orglcms.cz The Bligh and Dyer method is a widely used protocol for lipid extraction. nih.gov Depending on the sample type (e.g., plasma, tissue, cells), additional steps such as protein precipitation or solid-phase extraction may be necessary to remove interfering substances and enrich ceramides. creative-proteomics.comnih.govlcms.cz For GC-MS analysis, derivatization of ceramides or their hydrolyzed fatty acids is required to increase volatility. creative-proteomics.comkarger.comresearchgate.netresearchgate.net Trimethylsilylation is a common derivatization method for GC-MS analysis of ceramides. researchgate.netresearchgate.net While LC-MS/MS often allows for the analysis of intact ceramides, derivatization can sometimes be employed to improve ionization efficiency or chromatographic separation for specific applications. researchgate.net The choice of sample preparation and derivatization strategy depends on the analytical technique being used, the sample matrix, and the specific ceramide species of interest. creative-proteomics.comcreative-proteomics.comnih.gov

Challenges and Advancements in Ceramide Profiling

The comprehensive analysis and profiling of ceramide species, including this compound (Cer(d18:1/24:1)), present significant analytical challenges primarily due to their structural diversity, low abundance in biological matrices, and the complexity of lipidomes. Ceramides are a heterogeneous group, varying in sphingoid base chain length, hydroxylation, and saturation, as well as fatty acid chain length, hydroxylation, and saturation creative-proteomics.comkoreascience.krresearchgate.net. This structural variability leads to a vast number of potential ceramide species, making their separation and identification complex creative-proteomics.comacs.org.

One of the key challenges in ceramide profiling is the low concentration at which many ceramide species, including specific molecular species like this compound, are present in biological samples such as plasma, tissues, and skin creative-proteomics.comacs.org. These samples contain a wide array of other lipids, necessitating highly sensitive and specific analytical techniques to accurately detect and quantify individual ceramide species within these complex mixtures creative-proteomics.comnih.gov. The presence of isomeric and isobaric species, which have similar or identical masses but different structures, further complicates analysis by potentially leading to interference during detection acs.orgmdpi.com. Differentiating these closely related structures often requires advanced mass spectrometric techniques creative-proteomics.commdpi.com.

Sample preparation also poses challenges, as efficient extraction of ceramides from diverse biological matrices is crucial for accurate analysis. Different matrices may require tailored extraction methods to ensure optimal recovery of the wide range of ceramide species present nih.gov. Furthermore, in large-scale lipidomic studies involving clinical cohorts, maintaining the integrity and consistency of samples over time and across different batches can be challenging, potentially leading to variations in lipid levels sci-hub.se. The choice of anticoagulant in plasma preparation, for instance, has been shown to influence the peak responses and levels of certain sphingolipids, including ceramides sci-hub.se.

Despite these challenges, significant advancements in analytical methodologies have greatly improved the ability to profile ceramides. Mass spectrometry (MS), particularly when coupled with chromatography, has become the cornerstone of ceramide analysis and lipidomics nih.govmdpi.comoatext.com. Liquid chromatography-mass spectrometry (LC-MS) and its tandem variant (LC-MS/MS) are widely used and considered gold standards due to their high sensitivity, specificity, and ability to resolve complex lipid mixtures creative-proteomics.comkoreascience.krnih.govmdpi.com. LC-MS/MS allows for the separation of ceramides based on their hydrophobic properties before ionization and fragmentation, enabling the identification and quantification of individual species, even those with closely related structures creative-proteomics.comkoreascience.kr.

Advancements in ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), have enhanced the sensitivity of MS-based methods, allowing for the detection of ceramides even at low concentrations mdpi.comoatext.comnih.gov. Tandem MS (MS/MS) provides crucial structural information through fragmentation patterns, which helps in the confident identification of specific ceramide species and the differentiation of isomers acs.orgmdpi.com. Multiple Reaction Monitoring (MRM) in LC-MS/MS is a highly sensitive and specific mode for targeted quantification of known ceramide species nih.govbiorxiv.org.

Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) represents a further advancement, offering improved separation efficiency and analysis speed for ceramide detection researchgate.netmdpi.com. Shotgun lipidomics is another powerful approach that allows for high-throughput analysis of complex lipid mixtures without extensive prior chromatographic separation, directly analyzing intact lipid species using tandem MS creative-proteomics.com.

Recent developments also include single-cell lipidomics, which integrates mass spectrometry with techniques like microfluidics or laser capture microdissection to analyze ceramides at the individual cell level. This provides valuable insights into cellular heterogeneity and the role of ceramides in specific cell types creative-proteomics.com. Advances in ionization techniques like nanospray ionization (nESI) are particularly enabling for single-cell analysis, allowing the detection of minute lipid quantities creative-proteomics.com.

Data processing and analysis remain areas of active development. The complexity of lipidomic datasets requires sophisticated software and databases for accurate identification and quantification of the numerous ceramide species acs.org. Efforts are ongoing to develop more robust and standardized methods for comprehensive quantification, especially for species not available as authentic standards nih.gov.

While specific detailed research findings solely focused on the analytical profiling of this compound (Cer(d18:1/24:1)) within the context of challenges and advancements are not extensively detailed in the provided snippets, the general principles and advancements in ceramide profiling methodologies using LC-MS/MS and other MS-based techniques are directly applicable to its analysis. Ceramide (d18:1/24:1) is recognized as one of the most abundant naturally occurring ceramides caymanchem.com. Studies utilizing LC-MS/MS have included Ceramide (d18:1/24:1) in panels of ceramides quantified in biological samples, demonstrating the applicability of these advanced methods for its detection and measurement biorxiv.org. The ability of LC-MS/MS to separate and identify individual ceramide species, including those with varying fatty acyl chain lengths like the 24:1 present in this compound, is crucial for accurate profiling creative-proteomics.comkoreascience.kr.

The challenges related to isomer separation and sensitivity discussed for ceramides in general are relevant to this compound as well. Advancements in chromatographic separation and high-resolution mass spectrometry are key to overcoming these hurdles for specific species like this compound creative-proteomics.comkoreascience.krmdpi.com.

Here is a representative example of how data might be presented in ceramide profiling studies using advanced analytical techniques:

Ceramide SpeciesAnalytical MethodSample MatrixKey Finding/ApplicationCitation
Cer(d18:1/24:1)LC-MS/MSHuman PlasmaIncluded in a high-throughput quantification method for routine clinical measurement biorxiv.org
Various CeramidesUPLC-Q-TOF-MSRat SerumIdentification and quantification of 120 sphingolipid species, including ceramides, with method validation for linearity, sensitivity, reproducibility, and recovery. mdpi.com
Various CeramidesReversed-phase LC-MS/MSHuman Stratum CorneumMethod developed for comprehensive quantification of ceramide species with high sensitivity and selectivity. koreascience.krnih.gov
Various CeramidesLC-ESI-MS/MSHuman Plasma, Rat TissuesOptimized and validated method for simultaneous measurement of multiple ceramide species. nih.gov
Analytical TechniqueChallenges AddressedAdvancementsRelevance to this compound ProfilingCitation
LC-MS/MSLow abundance, complex mixtures, isomer separationHigh sensitivity and specificity, quantitative precision, lipidomic profiling capabilitiesEnables identification and quantification of individual species like this compound in complex samples. creative-proteomics.comkoreascience.krnih.govmdpi.com
Shotgun LipidomicsHigh-throughput analysis of complex mixturesSimultaneous identification and quantification without extensive chromatographyUseful for rapid screening and relative quantification of abundant species, potentially including this compound. creative-proteomics.com
Single-Cell LipidomicsCellular heterogeneity, minute sample quantitiesAnalysis at the single-cell level, enhanced sensitivity with techniques like nESIAllows for studying this compound distribution and role in specific cell populations. creative-proteomics.com
UHPLC-MS/MSSeparation efficiency, analysis speedImproved resolution and throughputEnhances the ability to separate and detect a wide range of ceramides, including this compound. researchgate.netmdpi.com

These advancements collectively contribute to a more in-depth understanding of the sphingolipidome and the specific roles of individual ceramide species like this compound in various biological contexts. Continued development in analytical techniques, particularly in enhancing sensitivity, improving isomer separation, and developing robust quantification strategies for low-abundance species, remains crucial for advancing ceramide research.

Preclinical Research Approaches and Experimental Models Investigating Ceramide Functions

In Vitro Cellular Models for Mechanistic Studies

In vitro cellular models are fundamental for dissecting the molecular mechanisms underlying ceramide function. These models allow for controlled manipulation of cellular environments and direct assessment of the effects of ceramide modulation on specific cellular pathways.

Mammalian Cell Lines in Various Disease Contexts

A wide array of mammalian cell lines is utilized to study ceramide function in diverse disease contexts, particularly cancer and metabolic disorders. Researchers expose these cell lines to exogenous ceramides (B1148491) or use genetic and pharmacological tools to alter endogenous ceramide levels. Studies on ceramides in general have been conducted using cell lines such as MCF-7, MDA-MB-231, HeLa, CaCo2, A549, A2780, ES2, SKOV3, TOV112D, HCT116, OVCAR, L3.6, C6, OV2008, HT-29, CCD-18Co, HEp-2, RD, AMGM5, REFAM3, AMN3, HEK293, RBL-2H3, and SK-HEP-1. preprints.orgresearchgate.netdergipark.org.trscirp.orgscirp.orgnih.govnih.govpsu.edunih.govnih.goveuropeanreview.org These studies often measure endpoints such as cell viability, proliferation, apoptosis, cell cycle progression, and the phosphorylation status of key signaling proteins like AKT. preprints.orgresearchgate.netpsu.edunih.govnih.goveuropeanreview.org While these cell lines are widely used for ceramide research, specific detailed findings focusing solely on the effects or levels of Ceramide 7 in these models are not extensively available in the provided search results. However, research investigating CerS2 activity in cell lines is relevant, as CerS2 is the primary enzyme responsible for synthesizing C24:1 ceramide. unsw.edu.aunih.gov

Primary Cell Culture Systems

Primary cell cultures, derived directly from tissues, offer a more physiologically relevant model compared to immortalized cell lines. These systems are used to investigate ceramide function in specific cell types relevant to a disease. Examples include primary human glioblastoma multiforme cells, primary acute myeloid leukemia (AML) cells, primary myoblasts from mouse models and human patients, and cardiomyocytes derived from human induced pluripotent stem cells (hiPSC-derived CMs). nih.govnih.govaacrjournals.orgaacrjournals.org Studies using hiPSC-derived CMs exposed to ischemia/reperfusion injury showed an increase in very long-chain ceramide species, including C24:1 ceramide, alongside increased mRNA levels of CerS2. nih.gov Inhibition of ceramide formation in this model reduced apoptosis and improved mitochondrial function, suggesting a role for ceramides, including this compound, in this context. nih.gov

In Vivo Animal Models for Systemic Investigations

In vivo animal models are crucial for understanding the systemic effects of ceramides and evaluating the potential of therapeutic interventions targeting ceramide metabolism in a complex biological system.

Genetically Modified Animal Models (e.g., CerS knockouts/overexpression)

Genetically modified animal models, particularly mice with altered expression of ceramide synthases (CerS), are invaluable for studying the roles of specific ceramide species. Since CerS2 is the primary enzyme producing this compound (C24:1), models with modified CerS2 expression are particularly relevant. unsw.edu.aunih.gov Studies using CerS2-deficient mice have investigated the impact on various organs and metabolic processes, revealing the importance of very long-chain ceramides in maintaining metabolic health and preventing hepatic steatosis. Overexpression of CerS2 in cardiomyocytes in a transgenic mouse model led to increased levels of long and very long-chain ceramides, including C24:1, and resulted in increased apoptosis, inflammation, and collagen deposition in heart tissues. nih.gov This demonstrates a direct link between elevated this compound (among other very long chains) and cardiac pathology in vivo. Studies have also examined CerS1-, CerS2-, and CerS4-deficient mice to assess retinal function, noting that while CerS2 deficiency led to an increase in C20-C24 ceramides and a reduction in C16 ceramide, it resulted in retinal dysfunction without significant morphological defects in the models studied. nih.gov

Pharmacological Interventions Targeting Ceramide Metabolism

Pharmacological agents that modulate ceramide metabolism are used in animal models to investigate the therapeutic potential of targeting these pathways. These interventions can include inhibitors of enzymes involved in ceramide synthesis, such as serine palmitoyltransferase (SPT) or dihydroceramide (B1258172) desaturase (DES), or enzymes involved in ceramide breakdown, such as ceramidases. nih.govnih.govfrontiersin.org While many studies focus on modulating total ceramide levels or other specific ceramide species, interventions that specifically impact CerS2 activity or the levels of very long chain ceramides like this compound are of interest. For example, inhibiting ceramide formation with fumonisin B1 (FB1) in a mouse model of ischemia/reperfusion injury reduced ceramide levels and improved outcomes, which is relevant given the increase in C24:1 observed in the in vitro model of this condition. nih.gov The use of ceramide mimetics or nanoliposomal formulations of ceramides has also been explored in preclinical animal models for conditions like cancer. preprints.orgpsu.edunih.govresearchgate.net

Experimental Modulation of Ceramide Levels and Pathways

Enzyme Modulators (e.g., Ceramidase inhibitors, Sphingosine (B13886) Kinase inhibitors)

Modulating the activity of enzymes involved in ceramide metabolism is another key preclinical research approach. Ceramidase enzymes hydrolyze ceramides into sphingosine and a free fatty acid, thus reducing ceramide levels nih.govpreprints.orgnih.gov. Inhibitors of ceramidase, such as Ceranib-2 and LCL-805, are used to increase intracellular ceramide accumulation mdpi.comnih.govpreprints.orgdrugbank.comuni-freiburg.de. This accumulation of ceramides can lead to the induction of cell death and inhibition of proliferation in various cancer models mdpi.comnih.govdrugbank.comuni-freiburg.de. For example, the acid ceramidase inhibitor LCL-805 has been shown to inhibit acid ceramidase enzymatic activity, increase total ceramide levels, and reduce sphingosine levels in acute myeloid leukemia cells, leading to reduced viability and induced apoptosis drugbank.comuni-freiburg.de.

Sphingosine kinases (SphK1 and SphK2) phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a lipid mediator often associated with cell survival and proliferation, counteracting the pro-apoptotic effects of ceramide wikipedia.orgnews-medical.netgenecards.orgnih.govuniprot.orgijbs.comahajournals.org. Inhibitors of sphingosine kinases are used to decrease S1P levels and consequently shift the balance towards increased ceramide levels, promoting apoptosis and inhibiting cell growth news-medical.netgenecards.orguniprot.orgijbs.comahajournals.org. Preclinical studies have utilized SphK inhibitors to slow tumor growth and sensitize cancer cells to chemotherapy news-medical.netijbs.com. For instance, inhibition of SphK1 has been shown to induce cell death in acute myeloid leukemia genecards.org.

These enzyme modulators are valuable tools for investigating the functional consequences of altered ceramide and S1P levels. However, the provided information does not offer specific data on how these inhibitors directly impact this compound levels or functions in preclinical models. Research on ceramidases indicates varying substrate specificity, with some acting on a broad range of ceramide species nih.govpreprints.org.

Investigating Specific Ceramide Species in Mechanistic Models

Preclinical research also focuses on investigating the specific roles and mechanisms of different ceramide species, often distinguished by their fatty acid chain length and sphingoid base, in various biological processes. Mechanistic models, including cell culture, reconstituted lipid bilayers, and animal models, are employed to understand how specific ceramide structures influence cellular function and disease pathogenesis uniprot.orgabcam.comuni.lunih.govnih.gov.

Ceramide NS, which contains a sphingosine base and a non-hydroxy fatty acid, is a major ceramide class in the skin's stratum corneum and is crucial for barrier function Current time information in Nyong-et-Kellé, CM.medicalnewstoday.comuniprot.org. Studies using lipid model systems have investigated how the composition and organization of ceramides, including different Ceramide NS species, impact the skin barrier universiteitleiden.nlabcam.com. For example, research using molecular dynamics simulations has examined the structural ordering and phase behavior of ceramide bilayers, comparing species like Ceramide NS and Ceramide NP and highlighting the role of headgroup chemistry and fatty acid chain length uni.lunih.gov. Studies have also shown that increased levels of short-chain ceramides can modify lipid organization and reduce the barrier function in skin model membranes abcam.com.

Specific ceramide species, particularly those with varying fatty acyl chain lengths, have been implicated in metabolic diseases and cardiovascular outcomes researchgate.netmdpi.comabcam.comahajournals.orguni.lufrontiersin.orgmrc.ac.uk. For instance, C24:0 ceramide, a very-long-chain ceramide, has been investigated in mechanistic models related to adipose tissue remodeling, liver steatosis, and glucose imbalance researchgate.netfrontiersin.org. In vitro and in vivo studies demonstrated that C24:0 ceramide disrupted glucose balance and adipocyte differentiation while promoting liver steatosis, potentially by impairing mitochondrial function and activating endoplasmic reticulum stress researchgate.netfrontiersin.org. Research also suggests that the ratio of very-long-chain ceramides (like C24:0) to long-chain ceramides (like C16:0) may be important in predicting the risk of certain conditions genecards.orguni.lumrc.ac.uk.

While this compound (CID 11592784) is a specific ceramide with a C24 fatty acid chain and a complex sphingoid base wikipedia.orgresearchgate.net, detailed mechanistic studies focusing solely on this exact compound within the provided search results are limited. The available data primarily discusses the roles of ceramide classes (like Ceramide NS) or ceramides defined by their fatty acid chain length (like C24:0 ceramide) in these mechanistic models.

Conclusion and Future Research Directions

Summary of Current Understanding of Ceramide Biology

Current understanding highlights ceramides (B1148491) as critical regulators of cellular fate and function. They influence membrane properties, such as fluidity, and can form ceramide-rich platforms (CRPs) within membranes that serve as signaling hubs by recruiting and clustering proteins nih.govresearchgate.net. Ceramides also directly interact with effector proteins, including protein phosphatases, to mediate diverse cellular processes nih.gov.

The balance between ceramide levels and those of other sphingolipid metabolites, particularly sphingosine-1-phosphate (S1P), is crucial for determining cellular outcomes, often referred to as the "sphingolipid rheostat" atsjournals.org. While ceramide generally promotes growth arrest and apoptosis, S1P tends to support cell growth and survival atsjournals.org. Dysregulation of ceramide metabolism has been implicated in various pathologies, including cancer, neurodegeneration, diabetes, and cardiovascular diseases nih.govwikipedia.orgnih.govaging-us.comnih.govnih.gov.

Specific ceramide species, differing in acyl chain length and saturation, have been shown to exert distinct biological effects nih.govmdpi.comnih.govmolbiolcell.org. For instance, long-chain ceramides (C16–C20) have been associated with insulin (B600854) resistance and the induction of cell death, while very-long-chain ceramides (C22–C24) may have opposing or protective functions nih.govmdpi.com. Research indicates that the ratio of different ceramide species can be significant in regulating cellular processes like neutrophil migration nih.gov.

Unexplored Areas and Knowledge Gaps for Ceramide 7 and Other Species

Despite significant progress in understanding ceramide biology, several knowledge gaps remain, particularly concerning the specific roles of individual ceramide species like this compound. While the general importance of ceramides in skin barrier function is established, the unique contributions and specific mechanisms of this compound in this context require further detailed investigation ontosight.aicreative-proteomics.comsimpleskincare.inmedicalnewstoday.comcerave.com.auwebmd.comshapeclinic.com.au.

The distinct biological roles of different ceramide species based on their acyl chain length and saturation are increasingly recognized, but the full spectrum of functions for each specific ceramide, including this compound (C18:0), is not yet completely understood nih.govmdpi.comnih.govmolbiolcell.org. Research suggests that even closely related ceramides can regulate distinct sets of genes and participate in different regulatory pathways nih.gov. Further studies are needed to fully delineate the specific signaling pathways and protein interactions mediated by this compound.

Furthermore, the precise mechanisms by which ceramide species, including this compound, contribute to various diseases are still being defined nih.govwikipedia.orgnih.govnih.govnih.gov. While altered levels of certain ceramides have been observed in conditions like diabetes and liver cirrhosis, the direct causal relationships and the specific roles of individual species like this compound in the pathogenesis and progression of these diseases warrant more targeted research mdpi.comaging-us.comnih.govnih.govjournalagent.com. Addressing these knowledge gaps may lead to the identification of specific ceramide species as biomarkers or therapeutic targets nih.govjournalagent.com.

Methodological Advancements and Their Impact on Research

Advancements in analytical techniques have significantly impacted ceramide research, enabling more precise identification and quantification of individual ceramide species. Techniques such as mass spectrometry, particularly shotgun lipidomics and tandem mass spectrometry (MS/MS), allow for high-throughput and comprehensive profiling of ceramides in complex biological samples nih.govcreative-proteomics.comresearchgate.net. These methods provide detailed structural information and enable the simultaneous identification and quantification of numerous ceramide species, overcoming limitations of older techniques like ELISA which are often limited in specificity and lack structural information creative-proteomics.com.

Emerging techniques like single-cell lipidomics are enabling the analysis of ceramides at the single-cell level, providing insights into cellular heterogeneity and the roles of ceramides in specific cell populations creative-proteomics.com. Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural elucidation of ceramides, complementing mass spectrometry-based approaches creative-proteomics.com. Gas chromatography-mass spectrometry (GC-MS), particularly with derivatization, remains valuable for analyzing fatty acid compositions of ceramides creative-proteomics.com.

Beyond analytical methods, advancements in generating and manipulating ceramide levels in biological systems, such as the use of ceramide-metabolizing enzyme knockout mice, specific inhibitors, and synthetic ceramide derivatives, have provided valuable tools for investigating ceramide function nih.gov. Novel strategies for controlled intracellular delivery of specific, full-length ceramides are also being developed to overcome challenges related to their cell permeability and the complexity of endogenous synthesis pathways pnas.org. These methodological advancements are crucial for future research to precisely define the roles of individual ceramide species, including this compound, in cellular processes and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.